N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3,4-Difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a sulfone group (5,5-dioxido), a 4-methylbenzyl substituent at position 6, and a thioacetamide linkage connected to a 3,4-difluorophenyl group. The compound’s synthesis likely involves multi-step reactions, including heterocyclic core formation, sulfonation, and coupling of the thioacetamide-difluorophenyl moiety. Characterization methods such as NMR, IR, and elemental analysis are standard for such compounds .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-6-8-17(9-7-16)14-32-22-5-3-2-4-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-18-10-11-20(27)21(28)12-18/h2-13H,14-15H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMLSCIFUBVHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews its biological activity based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C26H20F2N4O3S2
- Molecular Weight : 538.59 g/mol
- IUPAC Name : N-(3,4-difluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
The compound features a thiazine ring and a difluorophenyl moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that derivatives of benzo[c]pyrimido compounds exhibit significant antitumor activity across various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 20 µM .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound appears to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through SAR studies. Modifications in the substituents on the thiazine ring significantly influence its potency. For instance:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and binding affinity to target proteins.
- Methylbenzyl Group : This moiety has been linked to increased cytotoxicity against specific cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases binding affinity |
| Methylbenzyl | Enhances cytotoxicity |
| Dioxido Group | Contributes to overall stability |
Case Studies
- Breast Cancer Study : In vitro tests indicated that the compound inhibited MCF-7 cell growth by inducing apoptosis via caspase activation .
- Lung Cancer Study : A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability and increased ROS levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share core heterocyclic systems but differ in substituents, influencing pharmacological and physicochemical properties. Key comparisons include:
2-(3,4-Dimethyl-5,5-Dioxido-2H,4H-Pyrazolo[4,3-c][1,2]Benzothiazin-2-yl)-N-(2-Fluorobenzyl)Acetamide () Core Structure: Pyrazolo-benzothiazin vs. benzo[c]pyrimido-thiazin. Substituents: 2-Fluorobenzyl vs. 3,4-difluorophenyl; dimethyl vs. methylbenzyl. Pharmacological Activity: The pyrazolo-benzothiazin derivative exhibits antimicrobial properties, as reported in Ahmad et al. (2010) . The target compound’s difluorophenyl group may enhance target binding affinity compared to mono-fluorinated analogs. Physicochemical Properties: The sulfone group in both compounds improves solubility, but the target compound’s bulkier 4-methylbenzyl substituent may reduce membrane permeability.
BTATz (3,6-Bis(1-Hydrogen-1,2,3,4-Tetrazol-5-Amino)-1,2,4,5-Tetrazine) () Core Structure: Tetrazine vs. pyrimido-thiazin. Application: BTATz is a high-nitrogen compound used in explosives and propellants , whereas the target compound is likely designed for therapeutic purposes (e.g., kinase inhibition).
Data Table: Key Comparisons
Pharmacokinetic and Toxicity Considerations
- The 3,4-difluorophenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogs.
- The sulfone group could enhance renal excretion, mitigating toxicity risks observed in non-polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
